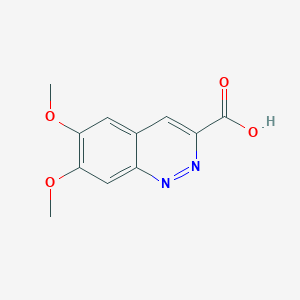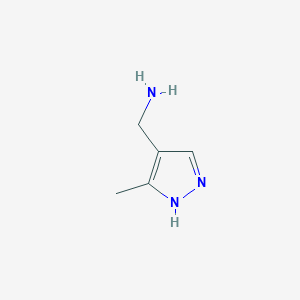
methyl 1-((3-(1H-imidazol-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-((3-(1H-imidazol-1-yl)propyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Polyhydroquinoline Derivatives Synthesis
A study by Khaligh (2014) discusses the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates using a Bronsted acidic ionic liquid catalyst. This methodology could be relevant for synthesizing derivatives of the specified compound, highlighting efficient, clean, and simple synthetic routes with high yield over short reaction times (Khaligh, 2014).
Aminooxygenation and Hydroamination
Research on "water-mediated" hydroamination and Ag-catalyzed aminooxygenation for synthesizing imidazo[1,2-a]pyridines is discussed by Mohan et al. (2013). These methods provide insights into potential synthetic pathways that could be adapted for the compound , emphasizing aqueous synthesis without deliberate catalyst addition (Mohan, Rao, & Adimurthy, 2013).
Isoquinoline-3-Carboxylates Synthesis
A general synthesis approach for methyl isoquinoline-3-carboxylates from aromatic 1,2-dialdehydes is described by Hiebl et al. (1999). This method, focusing on reactions with protected phosphonoglycine derivatives, could offer a foundational approach for synthesizing the specified compound, especially for isoquinolines with electron-withdrawing groups (Hiebl, Kollmann, Levinson, Offen, Shetzline, & Badlani, 1999).
Potential Applications
Electroluminescent Layers
Dobrikov et al. (2011) synthesized new low-molecular weight compounds with potential application in organic light-emitting devices (OLEDs). While not directly related, the synthesis and photophysical properties investigation of these compounds could provide insights into potential applications of the specified compound in electroluminescent layers or OLEDs (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Antioxidants for Lubricating Grease
Hussein, Ismail, and El-Adly (2016) explored the synthesis and evaluation of 4-hydroxy quinolinone derivatives as antioxidants in lubricating grease. This research indicates the potential of quinolinone and related compounds in enhancing the performance of industrial materials, suggesting possible applications for the compound in similar contexts (Hussein, Ismail, & El-Adly, 2016).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or tumor growth.
Biochemical Pathways
These could include pathways related to cell growth and division, inflammation, immune response, and others .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their absorption and distribution .
Result of Action
Based on the known effects of imidazole derivatives, potential outcomes could include inhibition of microbial growth, reduction of inflammation, inhibition of tumor growth, and others .
Properties
IUPAC Name |
methyl 1-(3-imidazol-1-ylpropylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-25-18(24)22-11-7-14-5-2-3-6-15(14)16(22)17(23)20-8-4-10-21-12-9-19-13-21/h2-3,5-6,9,12-13,16H,4,7-8,10-11H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPPVNFUGCOQDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCCCN3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2367981.png)
![5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2367985.png)
![3-(2-fluorophenoxy)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B2367986.png)

![N-Methyl-N-[2-oxo-2-[4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2367991.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2367992.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2367993.png)

![Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2367998.png)



![[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B2368002.png)
![1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)](/img/structure/B2368003.png)
